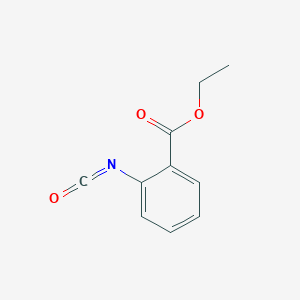

Ethyl 2-isocyanatobenzoate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 2-isocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-14-10(13)8-5-3-4-6-9(8)11-7-12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVGHXDQGUPUKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335013 | |

| Record name | Ethyl 2-isocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76393-16-3 | |

| Record name | Ethyl 2-isocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-isocyanatobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-Isocyanatobenzoate: A Technical Guide for Synthetic and Medicinal Chemists

<_>

Introduction: The Versatile Role of Ethyl 2-Isocyanatobenzoate in Modern Synthesis

This compound (CAS No. 76393-16-3) is a bifunctional aromatic compound that has emerged as a powerful and versatile building block in synthetic organic chemistry and drug discovery.[][2] Its structure, featuring an electrophilic isocyanate group ortho to an ethyl ester, allows for a diverse range of chemical transformations. This unique arrangement makes it an ideal precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which are privileged structures in many biologically active molecules. This guide provides an in-depth overview of its properties, synthesis, core reactivity, and key applications, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this reagent in their work.

Physicochemical Properties and Safety Data

Proper handling and understanding of a reagent's properties are paramount for successful and safe experimentation. This compound is a solid at room temperature with a low melting point. It is classified as a dangerous good for transport and requires careful handling due to the reactivity of the isocyanate group.[3]

| Property | Value | Source |

| CAS Number | 76393-16-3 | [3] |

| Molecular Formula | C₁₀H₉NO₃ | [3][4] |

| Molecular Weight | 191.18 g/mol | [3] |

| Physical Form | Solid | |

| Melting Point | 28-31 °C | |

| Linear Formula | OCNC₆H₄CO₂C₂H₅ |

Safety Information: Isocyanates are potent sensitizers and can cause respiratory and skin irritation.[5] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7] In case of inhalation, move to fresh air immediately.[6] For skin contact, wash thoroughly with soap and water.[7] Always consult the latest Safety Data Sheet (SDS) from your supplier before use.

Synthesis and Mechanistic Insight

The synthesis of isocyanates often involves the use of phosgene or its derivatives, which are highly toxic.[8][9] However, alternative methods have been developed. One common route to isocyanates is via the Curtius rearrangement of acyl azides.[10] Another established method involves the reaction of a primary amine with triphosgene, a safer solid alternative to phosgene gas.[8]

The core utility of this compound stems from the high electrophilicity of the central carbon atom in the isocyanate group (-N=C=O). This functionality readily reacts with a wide range of nucleophiles, such as alcohols, amines, and thiols, to form stable carbamate, urea, and thiocarbamate linkages, respectively.[10]

Core Reactivity: Nucleophilic Addition

The fundamental reaction mechanism involves the attack of a nucleophile on the carbonyl carbon of the isocyanate. This process is highly efficient and typically proceeds without the need for a catalyst, although bases can be used to enhance the nucleophilicity of the attacking species.

Caption: Generalized mechanism of nucleophilic attack on an isocyanate.

Applications in Heterocyclic Synthesis and Drug Discovery

The true power of this compound lies in its ability to undergo intramolecular cyclization reactions following an initial nucleophilic addition. The ortho-disposed ester and newly formed urea/carbamate functionalities can react under thermal or catalytic conditions to forge new heterocyclic rings. This strategy is a cornerstone for building molecular complexity rapidly and is frequently employed in medicinal chemistry programs.

Workflow for Heterocycle Synthesis

A typical workflow involves a two-step, one-pot procedure where the isocyanate is first treated with a suitable nucleophile, followed by cyclization to yield the final heterocyclic product. This streamlined approach is highly efficient and amenable to library synthesis for screening purposes.

Caption: General experimental workflow for heterocyclic synthesis.

Example Application: Synthesis of Quinazolinediones

One of the most prominent applications of this compound is in the synthesis of quinazoline-2,4(1H,3H)-diones. These scaffolds are present in numerous FDA-approved drugs and biologically active compounds. The synthesis is typically achieved by reacting the isocyanate with an amine, followed by a base- or heat-induced cyclization that displaces the ethoxy group of the ester.

Experimental Protocol: Synthesis of a 3-Substituted Quinazoline-2,4(1H,3H)-dione

This protocol describes a general, self-validating procedure for the synthesis of a quinazolinedione derivative.

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., benzylamine) (1.05 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) (2.0 eq)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous DCM.

-

Urea Formation: In a separate flask, dissolve the primary amine (1.05 eq) in anhydrous DCM. Add this solution dropwise to the stirred isocyanate solution at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Causality Insight: The dropwise addition at low temperature helps to control any potential exotherm from the initial rapid reaction. Progress should be monitored by Thin Layer Chromatography (TLC) until the starting isocyanate is consumed.

-

-

Cyclization: Add triethylamine (2.0 eq) to the reaction mixture. Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 40 °C for DCM). Maintain reflux for 4-6 hours.

-

Self-Validation: Monitor the reaction by TLC, observing the disappearance of the intermediate urea and the appearance of a new, typically more polar, product spot corresponding to the quinazolinedione.

-

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Expertise Note: The acid wash removes excess triethylamine and any unreacted primary amine. The bicarbonate wash removes any acidic byproducts.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to afford the pure quinazolinedione product.

-

Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound is a high-value reagent for chemists engaged in the synthesis of complex molecules, particularly nitrogen-containing heterocycles. Its predictable reactivity, combined with the strategic placement of its functional groups, provides a reliable platform for constructing molecular architectures relevant to the pharmaceutical and agrochemical industries. The protocols and insights provided in this guide serve as a foundational resource for harnessing the full synthetic potential of this versatile building block.

References

- 2. This compound - High purity | EN [georganics.sk]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C10H9NO3) [pubchemlite.lcsb.uni.lu]

- 5. merckmillipore.com [merckmillipore.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. Ethyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 9. CN102659631B - One-step synthesis of ethyl isocyanate - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Ethyl 2-isocyanatobenzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-isocyanatobenzoate is a bifunctional organic compound of significant interest in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Its unique structure, incorporating both an ester and a highly reactive isocyanate group on an aromatic ring, makes it a versatile building block for the synthesis of a wide array of complex molecules and functional materials. The strategic placement of these functional groups allows for sequential or one-pot reactions to construct heterocyclic systems, polymers, and biologically active compounds. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, safety and handling procedures, and its applications in research and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and synthesis. These properties dictate the reaction conditions, purification methods, and storage requirements.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 76393-16-3 | [1] |

| Molecular Formula | C₁₀H₉NO₃ | [1] |

| Molecular Weight | 191.18 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 28-31 °C | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| Flash Point | > 110 °C (> 230 °F) - closed cup |

Spectroscopic Characterization

Spectroscopic data is crucial for the identification and purity assessment of this compound. While a comprehensive public database of its spectra is not available, predicted data and analysis of related compounds can provide valuable insights.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 7.0-8.0 ppm), the quartet for the methylene protons of the ethyl group (~4.4 ppm), and the triplet for the methyl protons of the ethyl group (~1.4 ppm). The exact chemical shifts and coupling constants would be influenced by the isocyanate group.

-

¹³C NMR : The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the isocyanate carbon, the aromatic carbons, and the carbons of the ethyl group.

-

-

Infrared (IR) Spectroscopy : The IR spectrum is a powerful tool for identifying the key functional groups. A strong, sharp absorption band is expected in the region of 2250-2280 cm⁻¹ due to the asymmetric stretching vibration of the N=C=O group. Additionally, a strong absorption around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group will be prominent.

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at m/z 191. Predicted fragmentation patterns can provide further structural confirmation.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, most commonly starting from ethyl 2-aminobenzoate (ethyl anthranilate).

Synthetic Pathway Diagram

References

Ethyl 2-isocyanatobenzoate spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Data of Ethyl 2-Isocyanatobenzoate

This document serves as a comprehensive technical guide to the spectral characterization of this compound (CAS No: 76393-16-3, Molecular Formula: C₁₀H₉NO₃, Molecular Weight: 191.18 g/mol ).[1] As a key bifunctional intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, its unambiguous identification and quality assessment are paramount. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in first principles and data from analogous structures. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently verify the structure and purity of this reagent.

Molecular Structure and Spectroscopic Overview

This compound possesses three key structural regions that give rise to a unique spectroscopic fingerprint:

-

An ethyl ester group (-COOCH₂CH₃).

-

An ortho-substituted benzene ring .

-

An isocyanate functional group (-N=C=O).

Each analytical technique interrogates these features differently, and a combined analysis provides an unambiguous structural confirmation. The logical workflow for this characterization is a systematic process from sample preparation to final structural elucidation.

Caption: Logical workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is the most direct method for confirming the presence of the critical isocyanate functional group. The asymmetric stretching vibration of the cumulenic N=C=O system gives rise to an exceptionally intense and sharp absorption band where few other functional groups absorb, making it a highly diagnostic peak.[2]

Expected IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2270 - 2250 | Strong, Sharp | N=C=O Asymmetric Stretch |

| ~ 1735 - 1715 | Strong | C=O Ester Stretch |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 3000 - 2850 | Medium | Aliphatic C-H Stretch |

| ~ 1600, ~1480 | Medium-Weak | Aromatic C=C Ring Stretch |

| ~ 1250 | Strong | Ester C-O Stretch |

Expert Interpretation

The definitive feature of the IR spectrum is the isocyanate band, expected between 2270-2250 cm⁻¹.[2] Its presence is a primary indicator of the correct compound. The second key feature is the strong carbonyl (C=O) absorption from the ethyl ester group, anticipated around 1726 cm⁻¹, a typical value for an α,β-unsaturated ester like ethyl benzoate.[3] The presence of both these strong bands, coupled with aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below, provides compelling evidence for the proposed structure.[3] The absence of a broad O-H band (3500-3200 cm⁻¹) or N-H bands (3500-3300 cm⁻¹) is crucial to confirm the absence of hydrolysis or amine-related impurities.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

-

Sample Application: Place a single drop of neat liquid this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final transmittance or absorbance spectrum. Clean the crystal thoroughly after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the molecule's carbon-hydrogen framework, confirming connectivity and the specific isomeric arrangement (ortho substitution).

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct sets of signals corresponding to the aromatic protons and the two types of protons in the ethyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.0 - 7.0 | Multiplet (m) | 4H | Ar-H |

| ~ 4.40 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~ 1.40 | Triplet (t) | 3H | -O-CH₂-CH₃ |

The ethyl group gives rise to a classic quartet-triplet pattern. The methylene protons (-OCH₂-) are adjacent to an oxygen atom, shifting them downfield to approximately 4.40 ppm, and they are split into a quartet by the three neighboring methyl protons. The methyl protons (-CH₃) appear further upfield around 1.40 ppm, split into a triplet by the two neighboring methylene protons.

The aromatic region (8.0-7.0 ppm) will present a complex multiplet. Due to the ortho-substitution pattern with two electronically different groups (an electron-withdrawing isocyanate and an electron-withdrawing ester), all four aromatic protons are chemically non-equivalent, leading to a complex splitting pattern rather than simple doublets or triplets. This complexity is a key feature confirming the 1,2-disubstitution pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display 8 distinct signals, as the two aromatic carbons bonded to the substituents are quaternary and the other carbons are unique.

| Chemical Shift (δ) ppm | Assignment |

| ~ 165 | Ester C =O |

| ~ 135 - 120 | Aromatic C H & Quaternary C |

| ~ 129 | Isocyanate -N=C =O |

| ~ 62 | -O-CH₂ -CH₃ |

| ~ 14 | -O-CH₂-CH₃ |

The most downfield signal will be the ester carbonyl carbon at ~165 ppm. A highly characteristic signal for the isocyanate carbon (-N=C=O) is expected in the 120-130 ppm range.[2] The aromatic carbons will appear between ~135 and 120 ppm. The aliphatic carbons of the ethyl group are found upfield, with the oxygen-linked -CH₂- at ~62 ppm and the terminal -CH₃ at ~14 ppm. Observing the correct number of signals in these distinct regions provides definitive structural validation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be locked onto the deuterium signal of the CDCl₃ and properly shimmed to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typical.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets. A spectral width of 0-220 ppm is standard. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule upon ionization.

Expected Mass Spectrometry Data (Electron Ionization)

| m/z (mass-to-charge ratio) | Interpretation |

| 191 | [M]⁺˙: Molecular Ion |

| 163 | [M - CO]⁺˙ or [M - C₂H₄]⁺˙ |

| 146 | [M - OCH₂CH₃]⁺ |

| 118 | [M - CO - OCH₂CH₃]⁺ |

| 104 | [C₇H₄O]⁺ |

| 90 | [C₆H₄N]⁺ |

Expert Interpretation

Under electron ionization (EI), the molecular ion peak [M]⁺˙ is expected at m/z = 191, confirming the molecular formula C₁₀H₉NO₃. The fragmentation is dictated by the functional groups. A primary fragmentation pathway involves the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to yield a stable acylium ion at m/z 146. Subsequent loss of carbon monoxide (CO, 28 Da) from this ion would result in a fragment at m/z 118. Another possible fragmentation is the loss of ethene (C₂H₄, 28 Da) via a McLafferty rearrangement, leading to a radical cation at m/z 163. The fragmentation pattern provides a structural fingerprint that complements the NMR and IR data.

Caption: Predicted EI-MS fragmentation pathway.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the analyte in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Separation: Inject 1 µL of the solution into the GC inlet, typically set to 250 °C. Use a standard nonpolar capillary column (e.g., DB-5ms). The oven temperature program can start at 50 °C and ramp at 10-20 °C/min to 280 °C to ensure elution of the analyte. Helium is used as the carrier gas.

-

MS Detection: The eluent from the GC column is directed into the ion source of the mass spectrometer (typically set to 230 °C). The molecules are ionized by a 70 eV electron beam (standard EI). The mass analyzer scans a range, for example, from m/z 40 to 400, to detect the molecular ion and resulting fragments.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of IR, NMR, and MS. IR spectroscopy provides definitive confirmation of the critical isocyanate and ester functional groups. NMR spectroscopy elucidates the precise carbon-hydrogen framework and confirms the ortho-substitution pattern. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. By following the detailed protocols and interpretive logic presented in this guide, researchers and drug development professionals can ensure the identity and purity of this versatile chemical intermediate.

References

- 1. 2-(乙氧基羰基)苯基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Introduction: The Role of NMR in Characterizing Ethyl 2-Isocyanatobenzoate

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-Isocyanatobenzoate

This guide provides a detailed analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational NMR principles with practical, field-proven insights to serve as an authoritative resource for the structural elucidation of this important synthetic intermediate.

This compound is a bifunctional organic molecule featuring both an ester and an isocyanate group attached to a benzene ring in an ortho substitution pattern.[1][2] This arrangement makes it a valuable reagent in organic synthesis, particularly for the construction of heterocyclic systems and other complex molecular architectures.

Given its reactive nature, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy is the cornerstone technique for this purpose, providing precise information about the molecular structure by mapping the chemical environment of every proton. This guide will deconstruct the predicted ¹H NMR spectrum of this compound, explaining the causal relationships between the molecule's electronic and steric features and the resulting spectral data.

Molecular Structure and Proton Environments

To interpret the spectrum, one must first identify the unique proton environments within the molecule. This compound has six distinct sets of protons: two in the ethyl ester chain and four on the aromatic ring. The ortho-disubstituted nature of the ring means that none of the aromatic protons are chemically equivalent.[3][4]

Caption: Labeled proton environments in this compound.

Predicted ¹H NMR Spectrum: Analysis and Interpretation

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ (Ethyl) | ~1.40 | Triplet (t) | J ≈ 7.1 | 3H |

| -CH₂- (Ethyl) | ~4.40 | Quartet (q) | J ≈ 7.1 | 2H |

| H-5 | ~7.20 - 7.35 | Multiplet (ddd) | - | 1H |

| H-3 | ~7.35 - 7.50 | Multiplet (ddd) | - | 1H |

| H-4 | ~7.60 - 7.75 | Multiplet (ddd) | - | 1H |

| H-6 | ~8.05 - 8.20 | Multiplet (dd) | - | 1H |

Detailed Peak-by-Peak Analysis

-

-CH₃ Protons (δ ≈ 1.40 ppm): These three equivalent protons are the most shielded (upfield) in the molecule. They are adjacent to a methylene (-CH₂-) group with two protons. According to the n+1 rule, their signal is split into a triplet (2+1=3). The chemical shift is consistent with an ethyl ester, as seen in ethyl benzoate, which typically appears around 1.3-1.4 ppm.[7][8]

-

-CH₂- Protons (δ ≈ 4.40 ppm): These two protons are deshielded by the adjacent electronegative oxygen atom of the ester group, shifting their signal significantly downfield. They are coupled to the three protons of the methyl group, resulting in a quartet (3+1=4) with the same coupling constant as the methyl triplet. Their chemical shift is also in line with that observed for ethyl benzoate (around 4.3-4.4 ppm).[5][7]

The aromatic region (δ 7.0-8.2 ppm) is the most complex due to the electronic effects of the two ortho substituents. Both the ester (-COOEt) and the isocyanate (-NCO) groups are electron-withdrawing, which generally deshields all aromatic protons, shifting them downfield relative to benzene (δ 7.36 ppm).[9][10]

-

H-6 (δ ≈ 8.05 - 8.20 ppm): This proton is predicted to be the most downfield (deshielded). Its position ortho to the electron-withdrawing carbonyl group subjects it to a strong deshielding effect through both resonance and magnetic anisotropy. This is a characteristic feature in ortho-substituted benzoates, where the proton adjacent to the ester is consistently found at the lowest field.[6][8] It will be coupled to H-5 (ortho coupling, J ≈ 7-8 Hz) and H-4 (meta coupling, J ≈ 2-3 Hz), likely appearing as a doublet of doublets (dd).

-

H-4 (δ ≈ 7.60 - 7.75 ppm): This proton is para to the ester group and ortho to the isocyanate group. Both substituents withdraw electron density from this position, leading to a significant downfield shift. It is expected to be coupled to H-3 (ortho, J ≈ 7-8 Hz), H-5 (ortho, J ≈ 7-8 Hz), and H-6 (para, J ≈ 0-1 Hz). The overlapping ortho couplings may cause it to appear as a triplet or, more accurately, a doublet of doublets (ddd).

-

H-3 (δ ≈ 7.35 - 7.50 ppm): This proton is ortho to the highly electron-withdrawing isocyanate group and meta to the ester. The strong influence of the adjacent isocyanate group will cause a notable downfield shift. It will be coupled to H-4 (ortho, J ≈ 7-8 Hz) and H-5 (meta, J ≈ 2-3 Hz), likely appearing as a doublet of doublets (ddd).

-

H-5 (δ ≈ 7.20 - 7.35 ppm): This proton is meta to both the ester and the isocyanate groups. The deshielding effect is weakest at the meta position, making H-5 the most upfield of the aromatic signals.[10] It will be coupled to H-4 (ortho, J ≈ 7-8 Hz), H-6 (ortho, J ≈ 7-8 Hz), and H-3 (para, J ≈ 0-1 Hz), resulting in a complex multiplet, likely a triplet of doublets or ddd.

Experimental Protocol for ¹H NMR Spectroscopy

This self-validating protocol ensures the acquisition of a high-quality, reproducible ¹H NMR spectrum.

Workflow Diagram

Caption: Standard workflow for acquiring a high-resolution ¹H NMR spectrum.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS). CDCl₃ is chosen for its excellent solubilizing properties for a wide range of organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm).[11]

-

Transfer the solution to a 5 mm NMR tube, ensuring a sample height of at least 4 cm.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for resolving the complex aromatic multiplets).

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

Data Acquisition:

-

Set the spectral width to cover a range of approximately -2 to 12 ppm to ensure all signals are captured.

-

Use a standard 90° pulse sequence.

-

Set the number of scans between 16 and 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Maintain the probe temperature at a constant 298 K (25 °C).

-

Initiate the acquisition to collect the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier Transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Integrate the area under each distinct signal. Normalize the integrals to a known proton count (e.g., the 3H signal of the methyl group).

-

Analyze the chemical shifts, multiplicities, and coupling constants for structural assignment.

-

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. The characteristic triplet-quartet pattern of the ethyl group, combined with four distinct and complex multiplets in the aromatic region, provides a definitive fingerprint of the molecule. The significant downfield shift of the H-6 proton serves as a key diagnostic marker for the ortho-ester substitution pattern. By following the detailed protocol and interpretive guide presented here, researchers can confidently verify the identity and purity of this versatile chemical building block.

References

- 1. PubChemLite - this compound (C10H9NO3) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Ethyl benzoate(93-89-0) 1H NMR spectrum [chemicalbook.com]

- 8. Solved Ethyl benzoate 'H NMR spectra abundance 60 0.9 0.8 | Chegg.com [chegg.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. epfl.ch [epfl.ch]

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of Ethyl 2-Isocyanatobenzoate

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for ethyl 2-isocyanatobenzoate. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules. This document delves into the theoretical and practical aspects of the ¹³C NMR spectrum of this compound, offering insights into the influence of its unique functional groups on the chemical environment of each carbon atom.

Introduction: The Role of ¹³C NMR in Structural Analysis

Carbon-13 NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This sensitivity allows for the precise determination of molecular structure, including the identification of functional groups, the nature of carbon-carbon and carbon-heteroatom bonds, and the overall molecular geometry. For a molecule such as this compound, with its distinct aromatic and aliphatic regions, as well as two electron-withdrawing groups, ¹³C NMR is an indispensable tool for unambiguous characterization.

Molecular Structure of this compound

A clear understanding of the molecular structure is paramount for the interpretation of its ¹³C NMR spectrum. Below is a diagram illustrating the structure of this compound with the carbon atoms systematically numbered for assignment purposes.

Figure 1: Structure of this compound with Carbon Numbering.

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (in proton-coupled spectrum) |

| C1 | 131.5 | Singlet (s) |

| C2 | 124.5 | Doublet (d) |

| C3 | 134.0 | Doublet (d) |

| C4 | 126.0 | Doublet (d) |

| C5 | 132.5 | Doublet (d) |

| C6 | 138.0 | Singlet (s) |

| C7 (C=O) | 165.0 | Singlet (s) |

| C8 (CH₂) | 62.0 | Triplet (t) |

| C9 (CH₃) | 14.0 | Quartet (q) |

| C10 (N=C=O) | 129.0 | Singlet (s) |

In-Depth Analysis and Interpretation of Chemical Shifts

The predicted chemical shifts can be rationalized by considering the electronic effects of the substituents on the benzene ring and the overall molecular structure.

-

Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons typically appear in the range of 110-160 ppm.

-

C6 , being directly attached to the electron-withdrawing isocyanate group, is expected to be the most deshielded among the ring carbons, hence its predicted downfield shift of 138.0 ppm.

-

C1 , attached to the ester group, is also deshielded, with a predicted shift of 131.5 ppm.

-

The remaining aromatic carbons (C2, C3, C4, C5 ) exhibit shifts that are influenced by the ortho, meta, and para relationships to the two substituents. The electron-withdrawing nature of both the isocyanate and ester groups leads to a general deshielding of the aromatic ring carbons.

-

-

Carbonyl Carbon (C7): The carbonyl carbon of the ester group is highly deshielded due to the double bond to one oxygen and a single bond to another, resulting in a significant downfield shift, predicted at 165.0 ppm. This is a characteristic chemical shift for ester carbonyls.

-

Isocyanate Carbon (C10): The central carbon of the isocyanate group (N=C=O) is also found in the downfield region, with a predicted shift of 129.0 ppm. Its chemical environment is distinct from that of a typical carbonyl group.

-

Ethyl Group Carbons (C8 and C9):

-

C8 , the methylene carbon (CH₂), is directly attached to the electronegative oxygen atom of the ester group, causing it to be deshielded and resonate at a predicted 62.0 ppm.

-

C9 , the methyl carbon (CH₃), is further from the electronegative oxygen and therefore experiences less deshielding, resulting in an upfield chemical shift of 14.0 ppm, which is typical for a terminal methyl group in an ethyl ester.

-

Experimental Protocol for ¹³C NMR Acquisition

For researchers seeking to acquire experimental data, the following protocol provides a standardized methodology for obtaining a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

- Accurately weigh approximately 20-30 mg of this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR and its residual proton and carbon signals are well-documented.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher for protons) to ensure good signal dispersion and sensitivity for ¹³C detection.

- Tune and match the ¹³C probe to the correct frequency.

- Lock the spectrometer on the deuterium signal of the CDCl₃.

- Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

3. Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

- Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.

- Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

- Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.

- Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected chemical shift range.

4. Data Processing:

- Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

- Perform a Fourier transform of the Free Induction Decay (FID).

- Phase the resulting spectrum to obtain pure absorption peaks.

- Calibrate the chemical shift scale by setting the CDCl₃ triplet to its known chemical shift of 77.16 ppm.

- Integrate the peaks if quantitative analysis is required, although ¹³C integration is often not as straightforward as in ¹H NMR due to varying relaxation times and the Nuclear Overhauser Effect (NOE).

subgraph "cluster_prep" {

label="Sample Preparation";

style=filled;

color="#EA4335";

node [fillcolor="#FFFFFF"];

"Weigh Sample" -> "Dissolve in CDCl3" -> "Transfer to NMR Tube";

}

subgraph "cluster_acq" {

label="Data Acquisition";

style=filled;

color="#FBBC05";

node [fillcolor="#FFFFFF"];

"Tune & Lock" -> "Shim" -> "Set Parameters" -> "Acquire Data";

}

subgraph "cluster_proc" {

label="Data Processing";

style=filled;

color="#34A853";

node [fillcolor="#FFFFFF"];

"Fourier Transform" -> "Phase Correction" -> "Baseline Correction" -> "Referencing" -> "Analysis";

}

"Transfer to NMR Tube" -> "Tune & Lock" [lhead=cluster_acq, ltail=cluster_prep, color="#5F6368"];

"Acquire Data" -> "Fourier Transform" [lhead=cluster_proc, ltail=cluster_acq, color="#5F6368"];

}

Figure 2: Standard Experimental Workflow for ¹³C NMR Spectroscopy.

Conclusion

This technical guide has provided a detailed overview of the ¹³C NMR chemical shifts of this compound. By combining predicted data with a thorough analysis based on fundamental NMR principles, a comprehensive understanding of the spectrum has been established. The provided experimental protocol offers a robust methodology for researchers to obtain their own high-quality data. The unique electronic interplay of the ester and isocyanate functionalities makes the ¹³C NMR spectrum of this molecule a valuable case study for understanding structure-property relationships in substituted aromatic systems.

References

Foundational Principles: Structure and Vibrational Modes

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 2-isocyanatobenzoate

This guide provides a comprehensive technical overview of the principles and practices for obtaining and interpreting the infrared (IR) spectrum of this compound. Designed for researchers, chemists, and quality control professionals, this document moves beyond a simple recitation of peak positions to explain the causal relationships between molecular structure and spectral features, ensuring a robust understanding applicable to process monitoring, reaction kinetics, and material identification.

This compound (C₁₀H₉NO₃) is a multifunctional molecule featuring three distinct, IR-active regions: an isocyanate group (-N=C=O), an ethyl ester (-CO₂CH₂CH₃), and an ortho-disubstituted aromatic ring.[1][2] The utility of infrared spectroscopy lies in its ability to probe the vibrational modes of the specific covalent bonds within these functional groups. When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, absorption occurs, resulting in a peak in the IR spectrum. The position, intensity, and shape of these peaks provide a unique molecular fingerprint.

The key to a rigorous interpretation is understanding that a bond's vibrational frequency is determined by the mass of the bonded atoms and the strength of the bond. Furthermore, the intensity of an absorption band is proportional to the change in the dipole moment during that vibration. Functional groups with large dipole moments, such as carbonyls and isocyanates, therefore produce the most intense absorptions in the spectrum.[3][4]

Experimental Protocol: A Self-Validating ATR-FTIR Workflow

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is the method of choice. ATR offers high reproducibility and requires minimal sample preparation, eliminating the need for solvents or KBr pellets.[5][6] The following protocol is designed to ensure data integrity.

Step-by-Step Methodology

-

Instrument and ATR Crystal Preparation:

-

Rationale: The ATR crystal surface (commonly diamond or ZnSe) must be impeccably clean to prevent spectral contamination from previous samples. A contaminated crystal is the most common source of erroneous data.

-

Procedure: Thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

Rationale: The background scan captures the absorbance of ambient atmospheric components (CO₂ and H₂O vapor) and the instrument's own optical bench. This spectrum is mathematically subtracted from the sample spectrum to provide a clean, sample-only spectrum. This step is critical for trustworthiness; without a recent, valid background, the final spectrum is meaningless.

-

Procedure: With the clean, empty ATR accessory in place, initiate a background scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Rationale: Good contact between the sample and the ATR crystal is essential for a strong, high-quality signal. The IR beam only penetrates a few microns into the sample.[5]

-

Procedure: Place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

-

Sample Spectrum Acquisition:

-

Rationale: Applying consistent pressure (if using a solid-sample press) ensures reproducible contact. For a liquid, the primary goal is consistent coverage. The number of scans should match the background for optimal noise cancellation.

-

Procedure: Initiate the sample scan using the same parameters as the background acquisition (e.g., 16 scans, 4 cm⁻¹ resolution).

-

-

Post-Measurement Cleaning:

-

Rationale: To maintain the integrity of the instrument for subsequent users, the sample must be completely removed.

-

Procedure: Clean the sample from the ATR crystal using the same method outlined in Step 1.

-

Experimental Workflow Diagram

Caption: ATR-FTIR experimental workflow for liquid sample analysis.

Spectral Interpretation: Decoding the Molecular Fingerprint

The IR spectrum of this compound is dominated by a few exceptionally strong and characteristic bands in the diagnostic region (4000-1500 cm⁻¹), with a more complex pattern in the fingerprint region (<1500 cm⁻¹).

Quantitative Data Summary

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Causality and Insights |

| ~2270 - 2250 | Isocyanate (-N=C=O) | Asymmetric Stretch | Very Strong, Sharp | This is the most characteristic peak. Its high frequency is due to the triple-bond character of the C=O and N=C bonds. Its immense intensity arises from the very large change in dipole moment during this stretching motion. Its presence is unambiguous proof of the isocyanate group.[7] |

| ~1725 - 1715 | Aromatic Ester (-C=O) | Carbonyl Stretch | Strong, Sharp | The position is lower than a typical saturated ester (~1735 cm⁻¹) due to electronic conjugation with the adjacent aromatic ring, which slightly weakens the C=O double bond.[3][8][9] This peak confirms the ester functionality. |

| ~3100 - 3000 | Aromatic C-H | C-H Stretch | Weak to Medium | These peaks appear at higher frequency than aliphatic C-H stretches due to the sp² hybridization of the carbon atoms in the benzene ring. |

| ~2980 - 2850 | Aliphatic C-H | C-H Stretch | Medium | These absorptions arise from the symmetric and asymmetric stretching of the C-H bonds in the ethyl (-CH₂CH₃) group. |

| ~1600, ~1480 | Aromatic Ring | C=C In-Ring Stretch | Medium, Sharp | These bands are characteristic of the benzene ring itself and result from the stretching and contraction of the carbon-carbon bonds within the ring.[10] |

| ~1310 - 1250 | Aromatic Ester (C-O) | Asymmetric C-C-O Stretch | Strong | This is one of two characteristic C-O stretching bands for an aromatic ester, often referred to as the "ester Rule of Three" along with the C=O and the second C-O stretch.[9] |

| ~1130 - 1100 | Aromatic Ester (C-O) | Symmetric O-C-C Stretch | Strong | This second C-O stretch is also highly characteristic of the ester group.[9] |

| ~760 - 740 | Aromatic C-H | Out-of-Plane Bend | Strong | This strong absorption is highly indicative of the ortho-disubstitution pattern on the benzene ring. The collective "wagging" of the four adjacent C-H bonds out of the plane of the ring produces this signal. |

Logical Interpretation Pathway

A systematic analysis of the spectrum ensures no key feature is missed. The process should follow a logical path from the most distinct, high-frequency peaks to the more complex fingerprint region.

Caption: Logical workflow for the interpretation of key IR bands.

Applications in Research and Drug Development

The precise and non-destructive nature of FTIR makes it an invaluable tool for professionals working with this compound.

-

Reaction Monitoring: In the synthesis of this compound, for example via a Curtius rearrangement, FTIR can be used to monitor the reaction's progress in real-time.[11] The disappearance of an azide precursor peak (~2140 cm⁻¹) and the simultaneous appearance of the strong isocyanate peak at ~2260 cm⁻¹ provides a definitive indicator of reaction completion.[7]

-

Quality Control: For drug development and chemical synthesis, verifying the identity and purity of starting materials is paramount. The unique fingerprint of this compound allows for rapid confirmation of material identity. The absence of unexpected peaks (e.g., a broad O-H band above 3200 cm⁻¹, which would indicate hydrolysis to a carbamic acid) serves as a quick purity check.

-

Stability Studies: Isocyanates are reactive and can be sensitive to moisture. FTIR can be employed in stability studies to detect the degradation of the material over time by monitoring for the decrease in the isocyanate peak intensity and the appearance of new peaks corresponding to degradation products, such as ureas (C=O stretch around 1650 cm⁻¹).

Conclusion

The infrared spectrum of this compound is rich with structural information. A methodical approach, grounded in a solid understanding of vibrational principles, allows for its complete and confident interpretation. The intense, sharp absorption of the isocyanate group at ~2260 cm⁻¹ and the strong, conjugated carbonyl band of the aromatic ester at ~1720 cm⁻¹ serve as the primary diagnostic peaks. These, combined with the characteristic C-O stretches and aromatic substitution patterns in the fingerprint region, provide an unambiguous identification of the molecule. By employing a robust experimental protocol like the one detailed here, researchers can generate high-fidelity data suitable for reaction monitoring, quality assurance, and advanced material characterization.

References

- 1. PubChemLite - this compound (C10H9NO3) [pubchemlite.lcsb.uni.lu]

- 2. This compound [stenutz.eu]

- 3. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 4. web.williams.edu [web.williams.edu]

- 5. jascoinc.com [jascoinc.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Mass Spectrometry of Ethyl 2-Isocyanatobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical exploration of the mass spectrometric behavior of ethyl 2-isocyanatobenzoate. As a reactive intermediate of significant interest in synthetic and medicinal chemistry, a thorough understanding of its characterization by mass spectrometry is crucial for reaction monitoring, purity assessment, and metabolic studies. This document moves beyond a simple recitation of methods to provide a foundational understanding of the "why" behind the analytical choices, ensuring a robust and reliable characterization of this molecule.

Introduction: The Analytical Challenge of this compound

This compound (C₁₀H₉NO₃, MW: 191.18 g/mol ) is a bifunctional molecule containing both an ester and a highly reactive isocyanate group.[1][2] This inherent reactivity presents a unique challenge for mass spectrometric analysis. The isocyanate moiety is susceptible to nucleophilic attack, readily reacting with protic solvents (e.g., methanol, water) or even trace moisture within an analytical system. Therefore, the choice of ionization technique and sample handling protocols are paramount to obtaining a mass spectrum that is representative of the intact molecule and not its degradation products. This guide will focus on providing the theoretical and practical framework for achieving this.

Foundational Principles: Ionization Techniques

The choice of ionization source is the most critical decision in the mass spectrometric analysis of a reactive molecule like this compound. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), will be considered, with a strong recommendation for ESI for most applications involving this analyte.

Electron Ionization (EI): A Hard Ionization Technique

EI involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M⁺•) and extensive fragmentation.[3] While EI is excellent for structural elucidation of stable, volatile compounds due to its reproducible fragmentation patterns, it is often too harsh for reactive molecules. For this compound, EI would likely lead to significant in-source decay, making it difficult to observe the molecular ion.

Electrospray Ionization (ESI): The Preferred Soft Ionization Method

ESI is a soft ionization technique that generates ions from a solution, making it ideal for polar and thermally labile molecules.[4][5] Given the polarity of the ester and isocyanate groups, this compound is well-suited for ESI analysis. ESI typically produces protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[6] The gentle nature of ESI minimizes in-source fragmentation, allowing for the confident determination of the molecular weight of the parent molecule. For quantitative studies of isocyanates, LC-MS methods with ESI are highly sensitive and specific.[7]

Predicted Mass Spectrum and Fragmentation Analysis

Predicted Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion ([C₁₀H₉NO₃]⁺•) would be expected at m/z 191. The primary fragmentation pathways would likely involve the most labile bonds and the formation of stable neutral losses or fragment ions.

Key Predicted EI Fragments:

| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 163 | [M - CO]⁺• | CO | Loss of carbon monoxide from the isocyanate group. |

| 146 | [M - OCH₂CH₃]⁺ | •OCH₂CH₃ | Loss of the ethoxy radical from the ester group to form a stable acylium ion.[10] |

| 118 | [C₇H₄NO]⁺ | C₂H₅O•, CO | Subsequent loss of CO from the m/z 146 fragment. |

| 116 | [M - NCO - C₂H₅]⁺ | •NCO, •C₂H₅ | Complex rearrangement and fragmentation. |

| 90 | [C₆H₄N]⁺ | CO₂, C₂H₅• | Loss of carbon dioxide and an ethyl radical. |

| 76 | [C₆H₄]⁺• | NCO, CO₂C₂H₅ | Loss of the isocyanate and ethyl carboxylate groups. |

The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.

References

- 1. scbt.com [scbt.com]

- 2. This compound [stenutz.eu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Workplace monitoring of isocyanates using ion trap liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C10H9NO3) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pharmacy180.com [pharmacy180.com]

An In-Depth Technical Guide to the Chemical Structure and Synthetic Utility of Ethyl 2-Isocyanatobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-isocyanatobenzoate (CAS No. 76393-16-3) is a versatile bifunctional aromatic isocyanate that serves as a valuable building block in modern organic and medicinal chemistry.[1][2] Its unique structural arrangement, featuring a reactive isocyanate group ortho to an ethyl ester, allows for the strategic construction of a diverse array of complex heterocyclic scaffolds. This guide provides a comprehensive technical overview of its chemical structure, detailed spectroscopic characterization, robust synthetic protocols, and explores its reactivity profile with a focus on applications in drug discovery and development. By synthesizing field-proven insights with established chemical principles, this document aims to be an essential resource for researchers leveraging this reagent in the synthesis of novel bioactive compounds.

Introduction: The Strategic Importance of this compound

Aromatic isocyanates are a well-established class of reactive intermediates, indispensable in both industrial and academic settings for the synthesis of polyurethanes, ureas, and carbamates. This compound distinguishes itself through the presence of two distinct, yet electronically coupled, reactive centers. The highly electrophilic isocyanate group (-N=C=O) readily participates in nucleophilic addition and cycloaddition reactions, while the ethyl ester moiety provides a handle for subsequent chemical transformations or can influence the reactivity and conformation of the molecule.[3][4] This ortho-substitution pattern is particularly significant in the synthesis of fused heterocyclic systems, such as quinazolinones, which are prevalent motifs in numerous pharmacologically active compounds.[5][6][7] Understanding the nuanced interplay between these functional groups is paramount to unlocking the full synthetic potential of this reagent.

Chemical Structure and Spectroscopic Characterization

The molecular structure of this compound is foundational to its chemical behavior. The molecule consists of a benzene ring substituted at the 1- and 2-positions with an ethyl carboxylate group and an isocyanate group, respectively.

Molecular Formula: C₁₀H₉NO₃[2]

Molecular Weight: 191.18 g/mol [2]

SMILES: CCOC(=O)c1ccccc1N=C=O[8]

InChI Key: HXVGHXDQGUPUKY-UHFFFAOYSA-N[8]

Spectroscopic Data (Predicted and Analog-Based)

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group. The aromatic protons, due to the ortho-substitution, will likely appear as a complex multiplet in the range of δ 7.0-8.1 ppm. The ethyl group will present as a quartet for the methylene protons (-CH₂-) around δ 4.4 ppm and a triplet for the methyl protons (-CH₃) around δ 1.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the isocyanate carbon (-N=C=O) in the range of δ 120-130 ppm. The carbonyl carbon of the ester will appear further downfield, typically above δ 165 ppm. The aromatic carbons will resonate in the δ 120-140 ppm region, and the ethyl group carbons will be observed upfield.

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of the key functional groups.

-

Isocyanate (-N=C=O): A strong, sharp absorption band is expected in the region of 2250-2275 cm⁻¹. This is a highly characteristic peak for the isocyanate functionality.

-

Ester Carbonyl (C=O): A strong absorption will be present in the range of 1715-1730 cm⁻¹ corresponding to the ester carbonyl stretch.

-

Aromatic C=C: Several weaker absorptions are expected in the 1450-1600 cm⁻¹ region.

2.1.3. Mass Spectrometry (MS)

Predicted mass spectrometry data for this compound suggests the following adducts:

-

[M+H]⁺: m/z 192.06552

-

[M+Na]⁺: m/z 214.04746

-

[M-H]⁻: m/z 190.05096[1]

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of the ethoxy group (-OC₂H₅) and the isocyanate group (-NCO).

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved from its corresponding amine precursor, ethyl 2-aminobenzoate (ethyl anthranilate), via phosgenation or through a Curtius rearrangement of the corresponding acyl azide.

Synthesis via Phosgenation of Ethyl Anthranilate

The reaction of ethyl anthranilate with phosgene or a phosgene equivalent, such as triphosgene, is a direct and efficient method for the preparation of this compound. The reaction proceeds via the formation of an intermediate carbamoyl chloride, which subsequently eliminates hydrogen chloride to yield the isocyanate.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a well-ventilated fume hood, a solution of ethyl 2-aminobenzoate (1.0 eq) in an inert aprotic solvent (e.g., toluene or dichlorobenzene) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber.

-

Phosgenation: A solution of triphosgene (0.35 - 0.40 eq) in the same solvent is added dropwise to the stirred solution of ethyl anthranilate at a controlled temperature (typically 0-10 °C).

-

Reaction Progression: The reaction mixture is gradually heated to reflux and maintained at this temperature until the reaction is complete, as monitored by IR spectroscopy (disappearance of the N-H stretches of the starting amine and appearance of the strong -N=C=O stretch).

-

Workup and Purification: After cooling to room temperature, the reaction mixture is sparged with an inert gas (e.g., nitrogen) to remove any excess phosgene and HCl. The solvent is then removed under reduced pressure. The crude product can be purified by vacuum distillation to afford this compound as a solid with a melting point of 28-31 °C.[8]

Synthesis via Curtius Rearrangement

The Curtius rearrangement provides an alternative, phosgene-free route to this compound.[4][9] This method involves the thermal decomposition of an acyl azide, which is typically generated from the corresponding carboxylic acid. The rearrangement proceeds through a concerted mechanism with the loss of nitrogen gas to form the isocyanate.[4]

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is primarily derived from the high reactivity of the isocyanate group, which readily undergoes addition and cycloaddition reactions.

Nucleophilic Addition Reactions: Synthesis of Ureas and Carbamates

Isocyanates are highly susceptible to nucleophilic attack. The reaction with primary or secondary amines provides a straightforward and high-yielding route to substituted ureas. This reaction is fundamental in the synthesis of many pharmaceutical agents and bioactive molecules.[10][11] Similarly, reaction with alcohols yields carbamates.

General Reaction Scheme:

-

R-N=C=O + R'-NH₂ → R-NH-C(=O)-NH-R' (Urea formation)

-

R-N=C=O + R'-OH → R-NH-C(=O)-O-R' (Carbamate formation)

Cycloaddition Reactions: Access to Heterocyclic Scaffolds

The isocyanate functionality can participate as a 2π component in cycloaddition reactions, providing access to a variety of heterocyclic systems.[4] Of particular importance is its use in the synthesis of quinazolinone derivatives, which are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[5][6][10]

4.2.1. Synthesis of Quinazolin-2,4(1H,3H)-diones

This compound is an excellent precursor for the synthesis of quinazolin-2,4(1H,3H)-diones. The reaction with an amine initially forms a urea, which can then undergo intramolecular cyclization with the loss of ethanol to form the fused heterocyclic system. This strategy has been employed in the synthesis of various bioactive quinazolinone derivatives.

Safety and Handling

Isocyanates are potent respiratory and skin sensitizers and should be handled with appropriate engineering controls and personal protective equipment.[8][12]

-

Handling: All manipulations should be conducted in a well-ventilated chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat. For operations with a higher risk of exposure, respiratory protection may be necessary.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols and amines.

-

Disposal: Isocyanate waste should be deactivated prior to disposal by reacting with a decontamination solution (e.g., a mixture of water, ammonia, and detergent) and disposed of as hazardous waste in accordance with local regulations.

Summary of Key Data

| Property | Value | Reference(s) |

| CAS Number | 76393-16-3 | [1][2] |

| Molecular Formula | C₁₀H₉NO₃ | [2] |

| Molecular Weight | 191.18 g/mol | [2] |

| Physical Form | Solid | [8] |

| Melting Point | 28-31 °C | [8] |

| Key IR Peaks (cm⁻¹) | ~2260 (-NCO), ~1720 (C=O) | (Predicted) |

| Predicted [M+H]⁺ | 192.06552 | [1] |

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles of medicinal importance. Its bifunctional nature allows for a range of chemical transformations, making it a key component in the synthetic chemist's toolbox. A thorough understanding of its structure, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in research and drug development endeavors.

References

- 1. PubChemLite - this compound (C10H9NO3) [pubchemlite.lcsb.uni.lu]

- 2. Ethyl 2-cyanobenzoate | C10H9NO2 | CID 243890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound 97 76393-16-3 [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

- 10. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN102070550B - Method for synthesizing fenoxaprop-p-ethyl - Google Patents [patents.google.com]

- 12. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 13. [PDF] Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application | Semantic Scholar [semanticscholar.org]

Reactivity of the isocyanate group in ethyl 2-isocyanatobenzoate

An In-Depth Technical Guide to the Reactivity of the Isocyanate Group in Ethyl 2-isocyanatobenzoate

Introduction: A Tale of Two Effects

This compound, with the CAS Registry Number 76393-16-3, is an aromatic isocyanate presenting a fascinating case study in chemical reactivity.[1] The isocyanate functional group (-N=C=O) is inherently highly reactive, characterized by an electrophilic carbon atom susceptible to attack by a wide array of nucleophiles.[2][3][4] This reactivity is the cornerstone of polyurethane chemistry and numerous transformations in fine chemical and pharmaceutical synthesis.[5][6][7]

What makes this compound particularly compelling for researchers is the presence of an ethoxycarbonyl group at the ortho position. This substituent exerts two opposing influences on the isocyanate's reaction center:

-

Electronic Effect: The ester group is electron-withdrawing, which inductively increases the partial positive charge on the isocyanate carbon, theoretically enhancing its electrophilicity and reactivity.[4][8]

-

Steric Effect: Its position directly adjacent to the isocyanate group creates significant steric hindrance, physically impeding the approach of nucleophiles. It is well-established that ortho substituents on aromatic isocyanates strongly reduce reactivity.[8]

This guide provides a detailed exploration of how these competing factors dictate the reactivity of this compound, offering field-proven insights and methodologies for its application in research and development.

Section 1: The Electronic and Steric Landscape

The reactivity of the isocyanate group is rooted in its electronic structure. The carbon atom is positioned between two highly electronegative atoms (nitrogen and oxygen), resulting in a significant dipole moment and a strong electrophilic character at the carbon.[4]

Caption: Dueling influences on the isocyanate group.

In practice, the steric hindrance from the bulky ortho-ester group is often the dominant factor, making this compound less reactive than its para or meta isomers, or unsubstituted phenyl isocyanate. This moderated reactivity can be advantageous, allowing for more controlled reactions and selectivity.

Section 2: Core Reactivity - Nucleophilic Additions

The most fundamental reactions of isocyanates are additions of compounds containing an active hydrogen atom.[9] The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the isocyanate, followed by protonation of the nitrogen.

Caption: General mechanism of nucleophilic addition.

Reaction with Alcohols: Carbamate (Urethane) Synthesis

Isocyanates react with alcohols to form carbamates, also known as urethanes.[3][10] This reaction is the foundation of the polyurethane industry.[11] The reaction rate is generally slower than that with amines and can be influenced by the steric bulk of the alcohol and the isocyanate.[2][11] Primary alcohols are typically more reactive than secondary alcohols.[11] For sterically hindered isocyanates like this compound, catalysis may be required to achieve reasonable reaction rates.

| Catalyst Type | Examples | Typical Conditions |

| Tertiary Amines | Triethylamine, DABCO | Room Temp. to 80 °C |

| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | Room Temp. |

| Metal Acetylacetonates | Ferric acetylacetonate | Elevated Temp. |

Table 1: Common Catalysts for Urethane Formation

Reaction with Amines: Urea Synthesis

The reaction with primary or secondary amines to form substituted ureas is typically very fast and exothermic, often proceeding without a catalyst.[2][8] The general reactivity order is primary aliphatic amines > secondary aliphatic amines > aromatic amines.[8][12]

However, with 2-substituted phenyl isocyanates, an alternative reaction pathway can occur. For the related compound 2-isocyanatophenyl acetate, reaction with amines possessing a basicity of pKb > 3.80 leads to the formation of acetamides and 2-benzoxazolinone via an intramolecular cyclization of an intermediate.[13] This suggests that reactions of this compound with basic amines should be carefully monitored for the formation of unexpected amide byproducts alongside or instead of the expected urea.

Reaction with Water: A Critical Side Reaction

Isocyanates react readily with water.[3][14] This reaction proceeds through an unstable carbamic acid intermediate, which rapidly decomposes to yield a primary amine and carbon dioxide gas.[3][9]

R-N=C=O + H₂O → [R-NH-COOH] → R-NH₂ + CO₂

The newly formed amine is highly reactive and can immediately react with another molecule of isocyanate to form a disubstituted urea. This side reaction is a critical consideration in synthesis, as it consumes two equivalents of isocyanate for every molecule of water. Therefore, all reactions involving isocyanates must be conducted under strictly anhydrous conditions using dried solvents and an inert atmosphere (e.g., nitrogen or argon).

Section 3: Cycloaddition and Intramolecular Reactions

Beyond simple additions, the π-systems within the isocyanate group allow it to participate in cycloaddition reactions.

-

[4+2] Cycloadditions (Diels-Alder): Isocyanates can act as dienophiles, reacting with conjugated dienes to form six-membered heterocyclic rings.[3][15]

-

[3+2] Cycloadditions: With 1,3-dipoles like nitrile N-oxides, isocyanates can undergo [3+2] cycloadditions to yield five-membered heterocycles.[16]

The most significant alternative pathway for this compound is intramolecular cyclization . The proximate arrangement of the isocyanate and ester functionalities allows for ring-closing reactions under specific conditions, often thermal or base-catalyzed. This can lead to the formation of various heterocyclic systems, such as quinazolinediones or benzoxazinones, a reaction pathway that is highly valuable in medicinal chemistry. The formation of 2-benzoxazolinone from a related acetate compound highlights this strong tendency.[13]

Section 4: Experimental Protocols

Trustworthy protocols are self-validating, meaning the reason for each step is clear and contributes to the integrity of the outcome.

Protocol 1: Synthesis of Ethyl 2-((3-phenylpropyl)carbamoyl)benzoate (A Model Urea Derivative)

This protocol details the reaction of this compound with a primary amine.

Caption: Experimental workflow for urea synthesis.

Methodology:

-

Preparation (Justification): All glassware is oven-dried and cooled under a stream of dry nitrogen. This is critical to prevent the hydrolysis of the isocyanate starting material.[14]

-

Reaction Setup: this compound (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. The solution is cooled to 0 °C in an ice bath.

-

Reagent Addition (Justification): 3-Phenyl-1-propanamine (1.0 eq) is dissolved in a small volume of anhydrous THF and added dropwise to the stirred isocyanate solution over 15 minutes. The slow, cooled addition safely dissipates the heat generated from the exothermic reaction.[14]

-

Reaction Monitoring (Justification): The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC) by observing the consumption of the limiting reagent (isocyanate).

-

Work-up: The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 1M HCl (to remove any unreacted amine), saturated sodium bicarbonate solution, and brine.

-

Purification (Justification): The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel or by recrystallization to yield the pure urea derivative.

Conclusion

The reactivity of the isocyanate group in this compound is a nuanced interplay of electronic activation and steric inhibition. While the foundational nucleophilic addition reactions with alcohols and amines remain its primary modes of transformation, the ortho-ester group significantly moderates the reaction rates compared to unhindered aromatic isocyanates. This steric blockade, combined with the potential for unique intramolecular cyclization pathways and side reactions, makes it a substrate that demands careful consideration of reaction conditions. For the medicinal or materials scientist, harnessing this unique reactivity profile provides a powerful tool for the synthesis of complex molecular architectures.

References

- 1. This compound [stenutz.eu]

- 2. researchgate.net [researchgate.net]

- 3. Isocyanate - Wikipedia [en.wikipedia.org]

- 4. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. poliuretanos.net [poliuretanos.net]

- 9. doxuchem.com [doxuchem.com]

- 10. homework.study.com [homework.study.com]

- 11. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. sci-rad.com [sci-rad.com]

An In-depth Technical Guide on the Electrophilicity of Ethyl 2-Isocyanatobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract